
9,10-Anthracenedione, 1,4-bis((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,4-bis((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-, dihydrochloride is a synthetic compound known for its applications in various scientific fields, particularly in cancer research. This compound is a derivative of anthracenedione, characterized by the presence of bis(2-hydroxyethyl)amino groups, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,4-bis((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-, dihydrochloride typically involves the reaction of 9,10-anthracenedione with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Anthracenedione, 1,4-bis((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-, dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The bis(2-hydroxyethyl)amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracenedione derivatives.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1,4-bis((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in studies related to cell cycle progression and apoptosis.
Medicine: Investigated for its potential anticancer properties, particularly in the treatment of leukemia and other cancers.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of cell cycle progression. It blocks the cell cycle at the G2-M phases, leading to cell cycle arrest and apoptosis. The molecular targets include DNA and various cell cycle regulatory proteins. The compound’s ability to intercalate into DNA and disrupt its function is a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Mitoxantrone: Another anthracenedione derivative with similar anticancer properties.
Doxorubicin: An anthracycline antibiotic with a similar mechanism of action.
Daunorubicin: Another anthracycline with comparable biological activities.
Uniqueness
9,10-Anthracenedione, 1,4-bis((2-(bis(2-hydroxyethyl)amino)ethyl)amino)-, dihydrochloride is unique due to its specific bis(2-hydroxyethyl)amino groups, which confer distinct chemical and biological properties. Its ability to selectively block the G2-M phases of the cell cycle sets it apart from other similar compounds.
Propiedades
Número CAS |
70945-50-5 |
|---|---|
Fórmula molecular |
C26H38Cl2N4O6 |
Peso molecular |
573.5 g/mol |
Nombre IUPAC |
1,4-bis[2-[bis(2-hydroxyethyl)amino]ethylamino]anthracene-9,10-dione;dihydrochloride |
InChI |
InChI=1S/C26H36N4O6.2ClH/c31-15-11-29(12-16-32)9-7-27-21-5-6-22(28-8-10-30(13-17-33)14-18-34)24-23(21)25(35)19-3-1-2-4-20(19)26(24)36;;/h1-6,27-28,31-34H,7-18H2;2*1H |
Clave InChI |
KPYYMBOMJWMMHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCN(CCO)CCO)NCCN(CCO)CCO.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


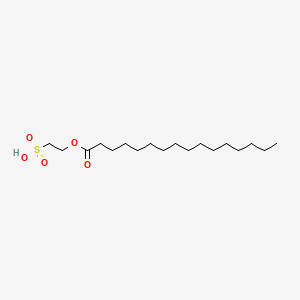

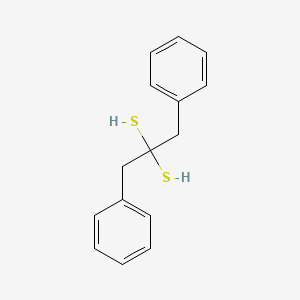
![3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B12810757.png)
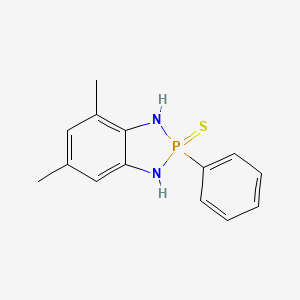
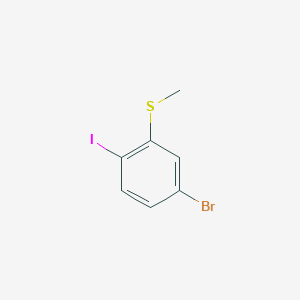
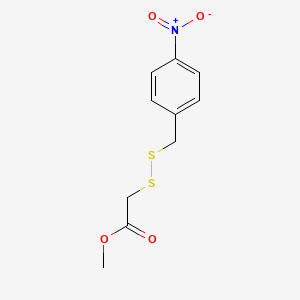
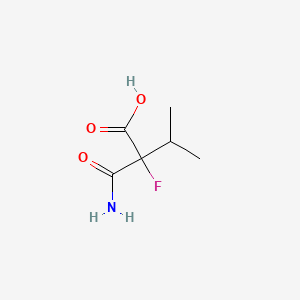
![(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12810790.png)
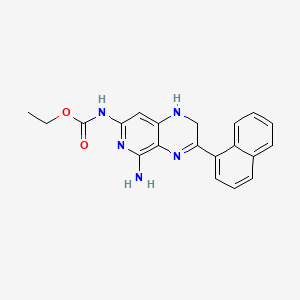
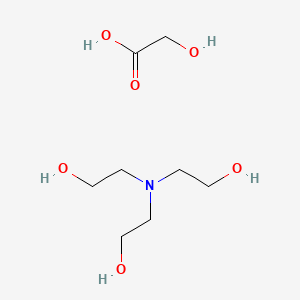
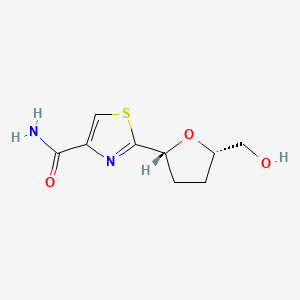
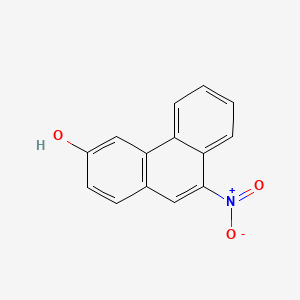
![(1R,5S,6S)-6-[1(R)-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester](/img/structure/B12810828.png)
